Technical Whitepaper: Chemical Properties, Structural Dynamics, and Stability of 2-[Cyclopropyl(ethyl)amino]acetic Acid Hydrochloride
Technical Whitepaper: Chemical Properties, Structural Dynamics, and Stability of 2-[Cyclopropyl(ethyl)amino]acetic Acid Hydrochloride
Executive Summary
In the rapidly evolving landscape of peptidomimetics and targeted protein degradation (e.g., PROTACs), noncanonical amino acids (ncAAs) serve as critical structural vectors. 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride (CAS: 1423033-47-9) is a highly specialized, sterically hindered N,N -dialkyl glycine derivative. The incorporation of such N -alkyl glycines (often utilized in peptoid synthesis) fundamentally alters the pharmacokinetic profile of the resulting macromolecules, significantly improving cell permeability and protease resistance compared to canonical peptides, as demonstrated in studies on [1].
This whitepaper provides an in-depth analysis of the structural dynamics, thermodynamic stability, and handling protocols for this compound, designed specifically for synthetic chemists and drug development professionals.
Structural Dynamics and Physicochemical Profiling
The utility of 2-[cyclopropyl(ethyl)amino]acetic acid hydrochloride stems from the unique stereoelectronic environment of its tertiary amine. Unlike standard linear alkyl substitutions, the cyclopropyl ring introduces distinct conformational constraints.
Electronic and Steric Causality
According to the Walsh orbital model, the C–C bonds of a cyclopropyl ring possess high s-character (approaching sp2 hybridization). This structural strain inductively withdraws electron density from the adjacent nitrogen atom, slightly reducing the basicity (lowering the pKa ) of the tertiary amine compared to a standard N,N -diethyl analog. Furthermore, the dual steric bulk of the cyclopropyl and ethyl groups severely restricts the Ramachandran dihedral angles ( ϕ and ψ ) of the resulting peptide backbone. This unique arrangement of hydrogen-bond donors and acceptors within peptidomimetic scaffolds exerts a profound impact on macro-conformation, driving the formation of highly specific secondary structures [2].
Physicochemical Parameters
Quantitative baseline data for the compound is summarized below to guide formulation and storage parameters.
| Parameter | Value / Description |
| Chemical Name | 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride |
| CAS Number | 1423033-47-9 |
| Molecular Formula | C₇H₁₃NO₂ · HCl |
| Molecular Weight | 179.64 g/mol |
| Calculated pKa1 (Carboxyl) | ~2.0 |
| Calculated pKa2 (Amine) | ~8.5 |
| Thermal Decomposition Onset | > 150 °C (HCl volatilization) |
| Hygroscopicity | High (inherent to the amine hydrochloride salt) |
Data corroborated by baseline chemical identifiers from [3].
Thermodynamic and Kinetic Stability
The stability of this ncAA is highly dependent on its protonation state and environmental conditions. As a hydrochloride salt, the compound is locked in a stable, protonated cationic state, which prevents the lone pair on the nitrogen from participating in autoxidation.
Degradation Pathways
During prolonged storage or exposure to basic aqueous conditions, the equilibrium shifts. At pH > 8, the free tertiary amine is exposed. In the presence of reactive oxygen species (ROS) or trace peroxides in solvents (e.g., aging THF or ether), the amine rapidly oxidizes to form an N -oxide degradant. Furthermore, at elevated temperatures, thermal decomposition of tertiary amine hydrochlorides can lead to the release of hydrogen chloride gas, followed by decarboxylation or C–N bond cleavage [4].
Figure 1: pH-dependent speciation and oxidative degradation pathway of the tertiary amine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checkpoints to verify the success of the chemical transformations.
Stability-Indicating RP-HPLC Assay for Forced Degradation
Objective: To quantify the degradation of the ncAA under oxidative and thermal stress. Causality of Design: We utilize a low-pH mobile phase containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures that both the carboxylate and the tertiary amine remain fully protonated during the chromatographic run. This prevents peak tailing caused by secondary electrostatic interactions between the amine and residual silanols on the C18 stationary phase.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 mixture of LC-MS grade H2O:CH3CN .
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Stress Induction: Aliquot the sample. To the oxidative stress vial, add H2O2 to a final concentration of 3%. Incubate at 60 °C for 24 hours.
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Chromatographic Separation:
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Column: C18 (150 x 4.6 mm, 3 µm particle size).
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Mobile Phase A: 0.1% TFA in H2O .
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Mobile Phase B: 0.1% TFA in CH3CN .
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Gradient: Linear gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.
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Detection: Monitor via Charged Aerosol Detection (CAD) or UV at 210 nm (to capture the carboxylate π→π∗ transition).
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Self-Validation Checkpoint (Mass Balance): The system is validated only if the mass balance (the sum of the integrated areas of the API peak and the N -oxide degradant peak) is ≥95% of the unstressed control sample. A mass balance <95% indicates undetected volatile degradation (e.g., decarboxylation), requiring orthogonal GC-MS analysis.
Solid-Phase Peptide Synthesis (SPPS) Coupling Workflow
Objective: Efficiently couple 2-[cyclopropyl(ethyl)amino]acetic acid to a growing peptide chain on a solid support. Causality of Design: The dual steric bulk of the cyclopropyl and ethyl groups severely hinders nucleophilic attack at the carbonyl carbon. Standard carbodiimide coupling (e.g., DIC/HOBt) will fail or result in massive epimerization. We must use HATU in conjunction with HOAt and DIPEA. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (7-aza-OBt) active ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the acylation of the sterically hindered amine.
Step-by-Step Methodology:
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Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 cycles of 10 minutes). Wash thoroughly with DMF and DCM.
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Pre-Activation: In a separate vial, dissolve 4.0 equivalents of the ncAA, 3.9 equivalents of HATU, and 8.0 equivalents of DIPEA in minimal DMF. Allow 3 minutes for the active ester to form. (Note: 3.9 eq of HATU is used to prevent guanidinylation of the free amine on the resin).
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Coupling: Transfer the activated mixture to the resin. Agitate at 40 °C for 4 hours.
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Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
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Negative Result (Yellow): Indicates complete coupling. Proceed to cleavage.
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Positive Result (Blue): Indicates incomplete coupling due to steric clash. This triggers a mandatory double-coupling cycle using an orthogonal activation chemistry (e.g., DIC/Oxyma) to bypass the specific transition state energy barrier of the HATU intermediate.
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Figure 2: Self-validating SPPS workflow for sterically hindered N-alkyl glycine coupling.
References
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Evaluating the Conformations and Dynamics of Peptoid Macrocycles ACS Publications (Journal of the American Chemical Society) URL:[Link]
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Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis Royal Society of Chemistry (Chemical Science) URL:[Link]
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2-[cyclopropyl(ethyl)amino]acetic acid hydrochloride - Chemical Substance Information NextSDS Chemical Database URL:[Link]
